

# Hexythiazox-d11: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Hexythiazox-d11

Cat. No.: B10856033

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This technical guide provides an in-depth overview of **Hexythiazox-d11**, a deuterated isotopologue of the acaricide Hexythiazox. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound as an internal standard for quantitative analysis. This document covers its chemical properties, and applications, and provides illustrative experimental methodologies.

## Core Compound Identification

**Hexythiazox-d11** is the deuterium-labeled form of Hexythiazox, a thiazolidinone-based acaricide. The incorporation of eleven deuterium atoms into the cyclohexyl group results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Parameter	Value	Reference
CAS Number	Not Assigned (NA)	[1][2]
Note: The CAS number for the parent compound, Hexythiazox, is 78587-05-0.		
Molecular Formula	C <sub>17</sub> H <sub>10</sub> D <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub> S	[2]
Molecular Weight	363.94 g/mol	[2]

# Physicochemical Properties and Toxicological Profile of Hexythiazox

While **Hexythiazox-d11** is primarily used in analytical settings, its physicochemical and toxicological properties are intrinsically linked to its non-deuterated parent compound, Hexythiazox.

## Physicochemical Characteristics of Hexythiazox:

Property	Value
Appearance	White crystalline solid
Melting Point	108-108.5 °C
Solubility	Practically insoluble in water; soluble in organic solvents such as chloroform and acetone.

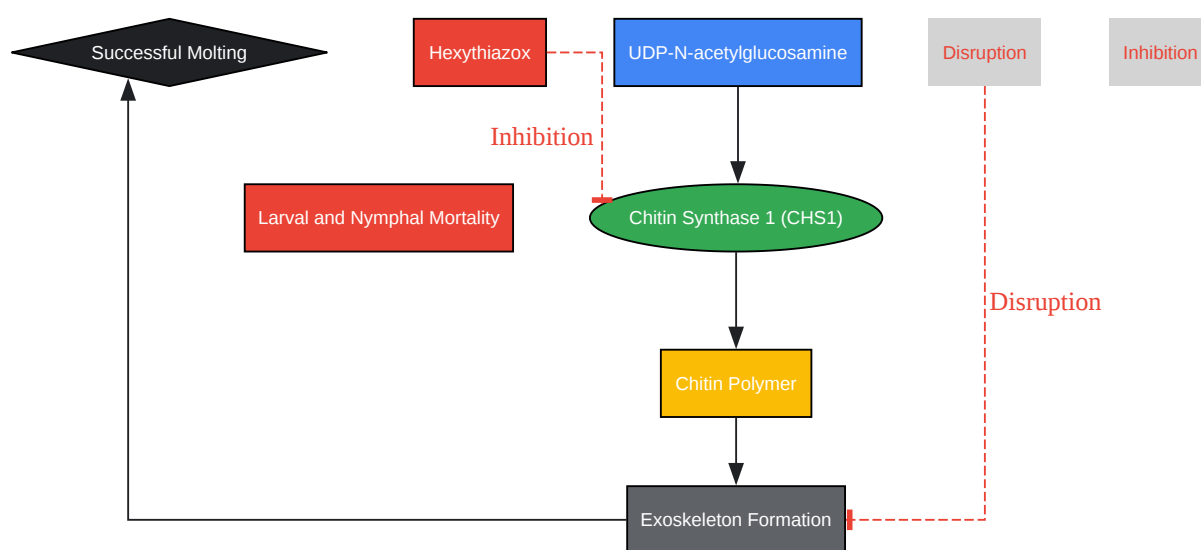
## Toxicological Summary of Hexythiazox:

Hexythiazox exhibits low acute toxicity via oral, dermal, and inhalation routes.[3][4] However, subchronic and chronic exposure have been associated with toxicity to the liver and adrenals in animal studies, with dogs being the most sensitive species.[3][4] It is not considered a developmental, reproductive, or neurotoxic chemical.[5] The US EPA has classified Hexythiazox as "Likely to be Carcinogenic to Humans" based on observations of tumors in animal studies.[3][5]

Toxicological Endpoint	Value	Species
Acute Oral LD <sub>50</sub>	>5000 mg/kg	Rat
NOAEL (2-year study)	3.2 mg/kg bw/day	Rat
ADI	0–0.03 mg/kg bw	

## Mechanism of Action: Inhibition of Chitin Synthesis

The primary mode of action of Hexythiazox is the inhibition of chitin synthesis in mites.[6] Chitin is a crucial component of the exoskeleton in arthropods. By disrupting the production of chitin, Hexythiazox interferes with the molting process, leading to the death of mite eggs, larvae, and nymphs.[6][7] It does not have significant activity against adult mites, but the eggs laid by treated females are non-viable.[7] The molecular target has been identified as chitin synthase 1 (CHS1), an essential enzyme in the chitin biosynthesis pathway.[8]



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Caption: Mechanism of action of Hexythiazox.

## Experimental Protocols

### Quantification of Hexythiazox Residues in Agricultural Products using LC-MS/MS with Hexythiazox-d11 as an Internal Standard

This protocol provides a general methodology for the analysis of Hexythiazox residues in vegetable matrices.

## a. Sample Preparation (QuEChERS Method)

- Homogenize 10-15 g of the sample (e.g., tomatoes, cucumbers).
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and a known amount of **Hexythiazox-d11** internal standard solution.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at  $\geq 3000 \times g$  for 5 minutes.
- Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, MgSO<sub>4</sub>).
- Vortex for 30 seconds and centrifuge at  $\geq 3000 \times g$  for 5 minutes.
- Filter the supernatant through a 0.22  $\mu\text{m}$  filter into an autosampler vial for LC-MS/MS analysis.

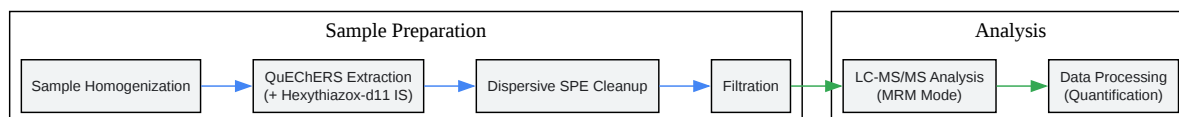
## b. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as 0.1% formic acid or ammonium formate.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Hexythiazox and **Hexythiazox-d11** to ensure accurate identification and quantification.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Hexythiazox	353.1	167.1	140.1
Hexythiazox-d11	364.1	178.1	140.1

### c. Data Analysis

Quantify the concentration of Hexythiazox in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Hexythiazox and a constant concentration of **Hexythiazox-d11**.



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Caption: Analytical workflow for Hexythiazox residue analysis.

## General Protocol for a Chronic Oral Toxicity Study of Hexythiazox

This protocol is based on the principles outlined in the OECD Test Guideline 452 for Chronic Toxicity Studies.<sup>[7]</sup>

### a. Experimental Animals

- Species: Typically rats or mice.
- Number: At least 20 animals per sex per group.

### b. Dosing

- Route: Oral, typically via diet or gavage.

- Dose Levels: At least three dose levels plus a control group. Doses are selected based on results from shorter-term studies.
- Duration: 12 to 24 months.

#### c. Observations

- Clinical Signs: Daily observation for signs of toxicity.
- Body Weight and Food Consumption: Measured weekly.
- Hematology and Clinical Chemistry: At multiple time points during the study.
- Urinalysis: At multiple time points during the study.

#### d. Pathology

- Gross Necropsy: At the end of the study, all animals are subjected to a full gross necropsy.
- Organ Weights: Key organs are weighed.
- Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing target organ toxicity are also examined.

## Synthesis of Hexythiazox-d11

The synthesis of deuterated compounds like **Hexythiazox-d11** typically involves introducing deuterium atoms at a late stage of the synthesis of the parent molecule or using deuterated starting materials. While the specific proprietary synthesis method for **Hexythiazox-d11** is not publicly available, a general approach would involve the deuteration of the cyclohexylamine precursor. This could be achieved through methods such as catalytic H-D exchange using D<sub>2</sub> gas or by reduction of a suitable precursor with a deuterated reducing agent. The resulting deuterated cyclohexylamine would then be reacted with the appropriate thiazolidinone intermediate to yield **Hexythiazox-d11**.

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